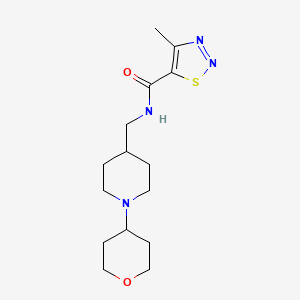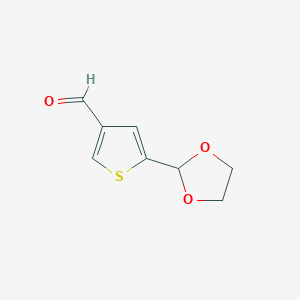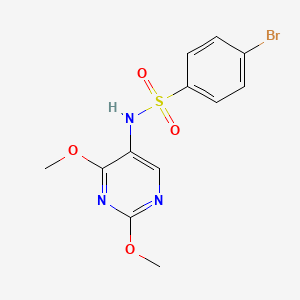
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine, also known as DFDAS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. DFDAS is a member of the azetidine family, which is a class of compounds that has been found to exhibit a wide range of biological activities. In
Scientific Research Applications
3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition to its anti-inflammatory and analgesic effects, this compound has also been found to exhibit antipyretic effects, which means that it can reduce fever. This compound has also been found to exhibit good oral bioavailability, which makes it a promising candidate for oral administration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases. In addition, this compound has been found to exhibit good oral bioavailability, which makes it a promising candidate for oral administration. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for research on 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine. One area of research could be to further investigate its mechanism of action and how it interacts with the COX-2 enzyme. Another area of research could be to investigate its potential as a drug candidate for the treatment of various inflammatory diseases. Additionally, research could be done to investigate its potential as a drug candidate for other diseases, such as cancer and neurological disorders.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)-1-((3,5-difluorophenyl)sulfonyl)azetidine involves a multi-step process that starts with the reaction of 3,5-difluorobenzene sulfonyl chloride with difluoromethylamine. This reaction yields a key intermediate, which is then reacted with azetidine to form this compound. The overall yield of this synthesis method is approximately 20%, and the purity of the final product can be increased through various purification techniques.
properties
IUPAC Name |
3-(difluoromethyl)-1-(3,5-difluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-7-1-8(12)3-9(2-7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDPIDERGCFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)


![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)



